(R)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride
Overview
Description
(R)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C7H15ClN2O and its molecular weight is 178.66. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Characterization
(R)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride has been studied for its pharmacological properties. It is a κ-opioid receptor (KOR) antagonist with high affinity for human, rat, and mouse KORs. The compound demonstrates potential for treating depression and addiction disorders due to its ability to block KOR and μ-opioid receptors (MORs) induced analgesia in rats. Moreover, it has shown antidepressant-like efficacy in mouse forced-swim tests, attenuated the behavioral effects of stress in mouse social defeat stress assays, and showed potential in treating reinstatement of extinguished cocaine-seeking behavior in mouse conditioned place preference (Grimwood et al., 2011).
Dopamine Receptor Modulation
Research on mimics of the "C5" hydrogen-bonded conformation in peptidomimetic 2-oxo-3(R)-[(2(S)-pyrrolidinylcarbonyl)amino]-1-pyrrolidineacetamide, closely related to this compound, indicates their potential in dopamine receptor modulation. These compounds have been shown to enhance the binding of the dopamine D2 receptor agonist N-propylnorapomorphine (NPA) and attenuate Gpp(NH)p-induced conversion of D2 receptor high-affinity states to low-affinity states (Baures et al., 1994).
Opioid Kappa Agonists
A series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, structurally similar to this compound, have been synthesized and evaluated as opioid kappa agonists. These compounds have shown promise in exhibiting potent naloxone-reversible analgesic effects in animal models (Barlow et al., 1991).
Histamine H3 Receptor Antagonism
Compounds closely related to this compound have been studied for their ability to bind to histamine H3 receptors. For instance, GSK189254, a novel histamine H3 receptor antagonist, has been shown to improve cognitive performance in preclinical models and has potential for treating dementia in Alzheimer's disease and other cognitive disorders (Medhurst et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-methyl-N-[(3R)-pyrrolidin-3-yl]acetamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-6(10)9(2)7-3-4-8-5-7;/h7-8H,3-5H2,1-2H3;1H/t7-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPRWZNOJJPSLX-OGFXRTJISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCNC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@@H]1CCNC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1788036-25-8 | |
Record name | Acetamide, N-methyl-N-(3R)-3-pyrrolidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1788036-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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